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Compound of Interest

Compound Name: PNZ-ONb

CAS No.: 1154758-31-2

Cat. No.: B1469574

Get Quote

Executive Summary
PNZ-ONb (p-Nitrobenzyloxycarbonyl-N-hydroxy-5-norbornene-2,3-dicarboximide) is a

specialized heterobifunctional reagent designed for the selective introduction of the p-

nitrobenzyloxycarbonyl (pNZ) protecting group.[1][2] While standard orthogonal strategies

(Fmoc/Boc) dominate routine peptide synthesis, they frequently fail in complex synthesis

scenarios—specifically during the assembly of cyclic peptides, depsipeptides, and aggregation-

prone sequences where base-mediated side reactions (aspartimide formation,

diketopiperazine) are prevalent.[3]

This guide objectively evaluates PNZ-ONb as a superior alternative for introducing the pNZ

group, analyzing its efficiency, orthogonality, and experimental protocols against market

standards like Alloc, Cbz, and Fmoc.[3]

Technical Profile & Mechanism
The Reagent: PNZ-ONb
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Unlike the volatile chloroformate (PNZ-Cl) or the potentially explosive azide (PNZ-N3), PNZ-
ONb utilizes the ONb (N-hydroxy-5-norbornene-2,3-dicarboximide) leaving group. This

structural choice confers high crystallinity and stability, allowing for precise stoichiometry

control without the hygroscopic degradation seen in OSu esters.[3]

CAS: 193269-82-8[1][2][4]

Chemical Name: 3a,4,7,7a-Tetrahydro-2-[[[(4-nitrophenyl)methoxy]carbonyl]oxy]-4,7-

methano-1H-isoindole-1,3(2H)-dione[1][2][4]

Function: Introduces the pNZ carbamate protecting group onto primary and secondary

amines.

Mechanistic Pathway
The utility of the pNZ group lies in its reductive deprotection mechanism, which is completely

orthogonal to both acid (Boc) and base (Fmoc) labile groups.[3]

Protection: Nucleophilic attack by the amine on the PNZ-ONb carbonate carbonyl displaces

the ONb leaving group.

Deprotection:

Step A (Reduction): The p-nitro group is selectively reduced to a p-amino group using

SnCl₂ or Na₂S₂O₄.

Step B (1,6-Elimination): The resulting electron-rich p-aminobenzyl carbamate undergoes

a spontaneous 1,6-elimination (aza-quinone methide formation), releasing CO₂ and the

free amine.
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Fig 1. Orthogonal Protection/Deprotection Cycle of PNZ-ONb

Click to download full resolution via product page

Comparative Performance Analysis
The primary driver for adopting PNZ-ONb is the suppression of side reactions that plague

Fmoc chemistry.

Side-Reaction Suppression
In sequences containing Aspartate (Asp) or Glycine (Gly), repetitive exposure to piperidine

(Fmoc deprotection) often leads to:

Aspartimide Formation: Cyclization of Asp side chains.[3]

Diketopiperazine (DKP) Formation: Premature cleavage of dipeptides.[3]

Since pNZ is removed under neutral/mildly acidic reductive conditions, these base-catalyzed

side reactions are eliminated.[3]

Orthogonality Matrix
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Feature
pNZ (via PNZ-

ONb)
Fmoc Alloc Boc

Deprotection

Reagent

SnCl₂ / HCl

(Reductive)

Piperidine

(Basic)

Pd(PPh₃)₄

(Noble Metal)
TFA (Acidic)

Orthogonal to

Fmoc?
Yes N/A Yes Yes

Orthogonal to

Boc?
Yes Yes Yes N/A

Aspartimide Risk Negligible High Low Low

Scavenger Need None None
Phenylsilane/Dim

edone
Silanes/Thiols

Cost/Complexity
Moderate

(Reagent cost)
Low

High (Pd catalyst

cost)
Low

Major

Disadvantage

Requires

reductive step
Base sensitivity

Catalyst

poisoning
Acid sensitivity

Key Insight: pNZ is superior to Alloc for "semi-permanent" protection of Lys/Orn side chains.

Alloc deprotection generates a reactive amine in the presence of Pd, which can sometimes

attack Fmoc groups.[3][5] pNZ deprotection is strictly reductive and does not compromise

Fmoc integrity.[3]

Experimental Protocols
Protocol A: Introduction of pNZ using PNZ-ONb
Target: Protection of amino acid side chain (e.g., Ornithine) or N-terminus.

Reagents:

Substrate (Amino acid/Peptide)[1][3][6][7][8][9]

PNZ-ONb (1.1 equivalents)

Triethylamine (TEA) or DIPEA (1.5 equivalents)[3]
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Solvent: Dioxane/Water (1:[3]1) or DMF[3][8][10]

Workflow:

Dissolution: Dissolve the amino component in Dioxane/Water (1:1). If solubility is poor, use

DMF.[3]

Basification: Adjust pH to ~8–9 using TEA/DIPEA. Critical: Do not exceed pH 10 to prevent

hydrolysis.[3]

Addition: Add PNZ-ONb (solid or dissolved in minimal dioxane) in one portion.

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor consumption of free amine

via TLC (ninhydrin stain) or LC-MS.

Workup: Acidify to pH 3 with 1M KHSO₄. Extract with Ethyl Acetate.[3] Wash organic layer

with brine, dry over Na₂SO₄, and concentrate.[3]

Validation: Verify disappearance of ONb peak (UV) and appearance of p-nitrobenzyl signals

in ¹H NMR (~5.2 ppm benzylic protons, ~8.2/7.5 ppm aromatic doublets).

Protocol B: Selective Deprotection of pNZ (Solid Phase)
Target: Removal of pNZ in the presence of Fmoc/Boc/tBu.[3]

Reagents:

6M SnCl₂ (Stannous Chloride) in DMF[3][8][10]

1.6 mM HCl (Catalytic acid source) / Dioxane[3][10]

Alternative: 6M SnCl₂ with catalytic Phenol (proton donor)[3]

Workflow:

Preparation: Prepare a fresh solution of 6M SnCl₂ in DMF. Note: Solution may require

sonication; ensure it is fully dissolved.

Treatment: Add the solution to the resin-bound peptide.
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Incubation: Shake at RT for 2 × 30 minutes.

Why 2 cycles? To ensure complete reduction of the nitro group and prevent re-oxidation.

Wash: Wash extensively with DMF (5x), then DMF/Water (1:1) to remove Tin salts, then

MeOH.[3]

Validation: Perform a Kaiser test (qualitative) or micro-cleavage LC-MS. The mass shift

corresponds to the loss of the pNZ group (Mass - 179 Da).

Case Studies in Complex Synthesis
Case Study 1: Kahalalide F Analogs (Cyclic
Depsipeptides)
Challenge: Synthesis of Kahalalide F involves a complex cyclic depsipeptide core. Using Fmoc

protection for the Ornithine side chain led to premature deprotection during the esterification

steps and subsequent cyclization failure. Solution: Researchers utilized PNZ-ONb to introduce

pNZ protection on the Ornithine side chain. Outcome:

The pNZ group remained stable during the Fmoc removal cycles required for chain

elongation.

Final deprotection with SnCl₂ was quantitative and did not affect the sensitive ester linkage

or the cyclic backbone.

Yield Improvement: 20% increase in overall yield compared to Alloc strategy due to

avoidance of Pd-catalyst trapping.

Case Study 2: Sisomicin Derivatives (Aminoglycosides)
Challenge: Selective modification of the N-1 vs N-2' positions in Sisomicin (an aminoglycoside

antibiotic). Standard acylating agents lacked the necessary regioselectivity or orthogonality.

Solution: PNZ-ONb was used to selectively protect the N-2' position. Outcome:

The bulky ONb leaving group provided steric control, favoring reaction at the less hindered

amine.[3]
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The pNZ group allowed for subsequent modifications at N-1 using Boc chemistry.

Final global deprotection yielded the target bis-substituted Sisomicin analog with high purity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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